2-Bromo-3,5-dimethoxypyridine

Übersicht

Beschreibung

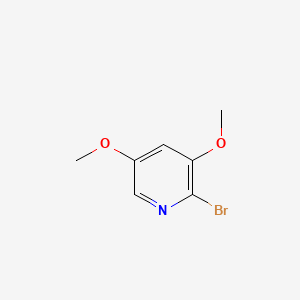

2-Bromo-3,5-dimethoxypyridine is an organic compound with the molecular formula C7H8BrNO2 It is a brominated derivative of pyridine, characterized by the presence of two methoxy groups at the 3 and 5 positions of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,5-dimethoxypyridine typically involves the bromination of 3,5-dimethoxypyridine. One common method includes the use of N-bromosuccinimide in acetonitrile, where the reaction is heated to reflux for about an hour . The product is then purified by flash chromatography.

Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-3,5-dimethoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted pyridines can be obtained.

Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling.

Wissenschaftliche Forschungsanwendungen

2-Bromo-3,5-dimethoxypyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the development of bioactive compounds for pharmaceutical research.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Bromo-3,5-dimethoxypyridine depends on its specific application. In coupling reactions, it acts as a substrate that undergoes palladium-catalyzed cross-coupling to form new carbon-carbon bonds. The bromine atom facilitates the oxidative addition step, making it a valuable intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

2-Bromopyridine: Lacks the methoxy groups, making it less reactive in certain substitution reactions.

3,5-Dimethoxypyridine: Lacks the bromine atom, limiting its use in coupling reactions.

Uniqueness: 2-Bromo-3,5-dimethoxypyridine is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and versatility in organic synthesis. This combination allows for selective functionalization and the formation of complex molecules .

Biologische Aktivität

- Molecular Formula : C_8H_10BrN_1O_2

- Molecular Weight : Approximately 232.07 g/mol

The presence of bromine and methoxy groups can influence the compound's reactivity and biological interactions. The steric hindrance introduced by these substituents affects its binding affinity to various biological targets.

Biological Activity Overview

While direct studies on 2-Bromo-3,5-dimethoxypyridine are scarce, related compounds exhibit significant biological activities:

- Antioxidant Properties : Compounds similar to this compound have been utilized in synthesizing antioxidants. For instance, pyridine derivatives are known to exhibit chain-breaking properties in oxidative stress scenarios.

- Enzyme Inhibition : Research indicates that pyridine derivatives can act as enzyme inhibitors, particularly in metabolic pathways relevant to diseases such as diabetes. A study highlighted how certain pyridine analogues inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes treatment .

- Antimicrobial Activity : Some studies have demonstrated that pyridine derivatives possess antimicrobial properties, making them candidates for further exploration in drug development against infectious diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for predicting its biological activity. The following table summarizes findings from related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromopyridine | Bromine at the 3-position | Antimicrobial activity |

| 4-Dimethoxypyridine | Dimethoxy groups at the 4-position | Antioxidant properties |

| 2-Bromopyridine | Bromine at the 2-position | Enzyme inhibition |

These findings suggest that the positioning of substituents significantly influences the compound's biological effects.

Case Studies

- Antidiabetic Activity : A study investigated compounds structurally similar to this compound as potential PTP1B inhibitors. The lead compound demonstrated an IC50 of 0.86 μM and improved insulin sensitivity in diabetic models . This underscores the potential for similar derivatives to exhibit therapeutic effects.

- Antioxidant Synthesis : Research on synthesizing antioxidants from pyridine precursors indicated that modifications at specific positions can enhance antioxidant efficacy. This suggests that this compound might be a valuable intermediate in developing antioxidant agents.

Eigenschaften

IUPAC Name |

2-bromo-3,5-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-10-5-3-6(11-2)7(8)9-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZIZRDEGATWBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.